molecular formula C20H25IN4O2 B13993782 4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide CAS No. 583-25-5

4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide

Katalognummer: B13993782
CAS-Nummer: 583-25-5
Molekulargewicht: 480.3 g/mol
InChI-Schlüssel: DXAJHYNCKDFWAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide is a complex organic compound with significant applications in various scientific fields It is known for its unique structure, which includes an iodinated benzene ring and a carbamimidoylphenoxy group

Vorbereitungsmethoden

The synthesis of 4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the iodination of a benzene ring, followed by the introduction of the carbamimidoylphenoxy group through nucleophilic substitution reactions. The final step usually involves the coupling of the hexoxy chain to the benzene ring under controlled conditions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions are common, where the iodide group can be replaced by other nucleophiles such as hydroxide or amine groups. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, LiAlH4 for reduction, and sodium hydroxide (NaOH) for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide involves its interaction with specific molecular targets. The compound binds to negatively charged lipid membranes of pathogens, disrupting their integrity and leading to cell death. This mechanism is similar to that of quaternary ammonium compounds. The molecular pathways involved include the inhibition of essential enzymes and interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide is unique due to its iodinated structure and the presence of a carbamimidoylphenoxy group. Similar compounds include:

    Hexamidine: An antiseptic compound with a similar structure but without the iodinated benzene ring.

    Chlorhexidine: Another antiseptic with a different chemical structure but similar antimicrobial properties.

    Benzalkonium chloride:

Eigenschaften

CAS-Nummer

583-25-5

Molekularformel

C20H25IN4O2

Molekulargewicht

480.3 g/mol

IUPAC-Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide

InChI

InChI=1S/C20H25IN4O2/c21-17-13-15(20(24)25)7-10-18(17)27-12-4-2-1-3-11-26-16-8-5-14(6-9-16)19(22)23/h5-10,13H,1-4,11-12H2,(H3,22,23)(H3,24,25)

InChI-Schlüssel

DXAJHYNCKDFWAU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.